4,7-Dichloro-2-(2-furyl)quinoline
CAS No.:
Cat. No.: VC20552490
Molecular Formula: C13H7Cl2NO
Molecular Weight: 264.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H7Cl2NO |
|---|---|
| Molecular Weight | 264.10 g/mol |
| IUPAC Name | 4,7-dichloro-2-(furan-2-yl)quinoline |
| Standard InChI | InChI=1S/C13H7Cl2NO/c14-8-3-4-9-10(15)7-12(16-11(9)6-8)13-2-1-5-17-13/h1-7H |
| Standard InChI Key | RJFXNIGUFHNMQR-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The quinoline nucleus of 4,7-dichloro-2-(2-furyl)quinoline consists of a bicyclic system featuring a benzene ring fused to a pyridine ring. Chlorine substituents at the 4- and 7-positions introduce electronic effects that modulate reactivity, while the 2-furyl group contributes steric bulk and additional sites for electrophilic substitution . Computational modeling suggests that the furyl oxygen’s lone pairs participate in conjugation with the quinoline π-system, altering electron density distribution across the molecule .
Physicochemical Characteristics
Experimental data from synthesis protocols and spectral analyses provide the following key properties :
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₈Cl₂N₀₂ |
| Molecular Weight | 283.12 g/mol |
| LogP (Octanol-Water) | 3.55 |
| Topological Polar Surface Area | 22.12 Ų |
The relatively high lipophilicity (LogP = 3.55) enhances membrane permeability, a critical factor for antimalarial activity . Nuclear magnetic resonance (NMR) studies confirm the substitution pattern: -NMR shows a doublet at δ 7.85 ppm for the furyl protons, while -NMR reveals quinoline carbons at 158.28 ppm (C-4) and 160.76 ppm (C-7) .
Synthetic Methodologies
Gould–Jacobs Cyclization
An alternative approach utilizes 3-chloroaniline as the starting material via the Gould–Jacobs reaction :
-
Condensation with diethyl oxaloacetate forms an imine intermediate.
-
Cyclization in mineral oil at 200°C generates the quinoline core.
-
Sequential hydrolysis, decarboxylation, and chlorination yield the final product.
Chemical Reactivity and Derivatization
Nucleophilic Aromatic Substitution
The 4-chloro group exhibits heightened reactivity toward nucleophiles due to conjugation with the pyridine nitrogen. Primary amines undergo substitution at this position to form 4-amino derivatives—a critical step in antimalarial drug synthesis :
Kinetic studies show second-order rate constants of for aniline derivatives at 80°C .
Electrophilic Furyl Modifications
The furan ring undergoes regioselective electrophilic substitution at the 5-position. Bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF) produces 5-bromo-2-furyl derivatives, which serve as Suzuki coupling partners for biaryl synthesis.
Biological Activity and Pharmacological Applications
Antimalarial Mechanism
Against chloroquine-sensitive Plasmodium falciparum (3D7 strain), 4,7-dichloro-2-(2-furyl)quinoline derivatives exhibit IC₅₀ values of 12–18 nM, comparable to chloroquine (IC₅₀ = 9 nM) . The proposed mechanism involves:
-
Heme Detoxification Inhibition: Quinoline-chlorine coordination disrupts hemozoin formation.
-
Mitochondrial Electron Transport Interference: Furan moieties may target cytochrome bc₁ complexes.
Structure-activity relationship (SAR) studies reveal that 2-furyl substitution enhances potency 3.2-fold compared to phenyl analogs, likely due to improved membrane partitioning .
Broad-Spectrum Antimicrobial Effects
Preliminary screens demonstrate moderate activity against:
-
Candida albicans (MIC = 32 μg/mL)
-
Staphylococcus aureus (MIC = 64 μg/mL)
The furyl group’s oxygen atom participates in hydrogen bonding with fungal CYP51 enzymes, inhibiting ergosterol biosynthesis.
Industrial Applications and Future Directions
Pharmaceutical Intermediates
Over 78% of synthesized 4,7-dichloro-2-(2-furyl)quinoline is consumed in producing:
-
Amodiaquine Analogs: For multidrug-resistant malaria
-
Anticancer Candidates: Through Pd-catalyzed cross-couplings
A 2024 market analysis projects 6.8% annual growth in demand, driven by tropical disease research .
Challenges and Opportunities
Current limitations include:
-
Synthetic Byproducts: 10–15% 5-chloro isomers form during chlorination
-
Aqueous Solubility: <0.1 mg/mL at pH 7.4, complicating formulation
Ongoing research focuses on:
-
Continuous Flow Synthesis: To improve yield and purity
-
Prodrug Strategies: Phosphate esters for enhanced bioavailability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume